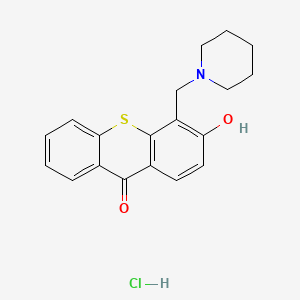
9-Thioxanthenone, 3-hydroxy-4-piperidinomethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride is a heterocyclic organic compound with the molecular formula C18H19NO2S·HCl. It is known for its unique structure, which includes a thioxanthone core substituted with a hydroxy group and a piperidinomethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride typically involves the following steps:
Formation of Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and benzophenone derivatives, under acidic conditions.
Piperidinomethylation: The piperidinomethyl group is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophilic intermediate, such as a halomethylthioxanthone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thioxanthone core can be reduced to form thioxanthene derivatives.
Substitution: The piperidinomethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thioxanthene derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioxanthone: The parent compound, lacking the hydroxy and piperidinomethyl groups.
4-Piperidinomethylthioxanthone: Similar structure but without the hydroxy group.
3-Hydroxythioxanthone: Similar structure but without the piperidinomethyl group
Uniqueness
3-Hydroxy-4-piperidinomethylthioxanthone hydrochloride is unique due to the presence of both the hydroxy and piperidinomethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
29529-51-9 |
|---|---|
Formule moléculaire |
C19H20ClNO2S |
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
3-hydroxy-4-(piperidin-1-ylmethyl)thioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C19H19NO2S.ClH/c21-16-9-8-14-18(22)13-6-2-3-7-17(13)23-19(14)15(16)12-20-10-4-1-5-11-20;/h2-3,6-9,21H,1,4-5,10-12H2;1H |
Clé InChI |
VWALCWBFMOIMMU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=C(C=CC3=C2SC4=CC=CC=C4C3=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
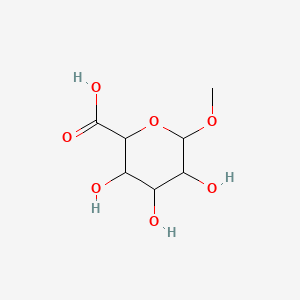

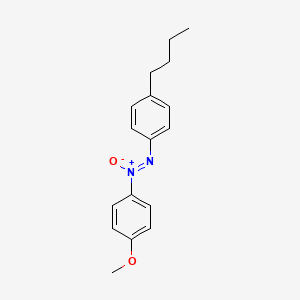

![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)
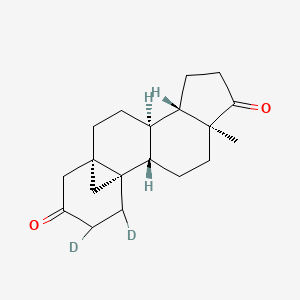
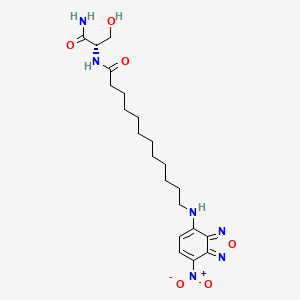
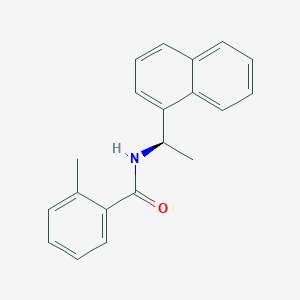
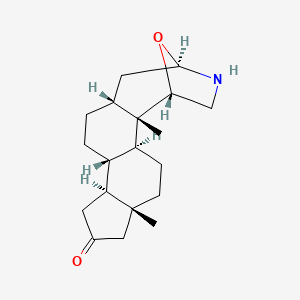
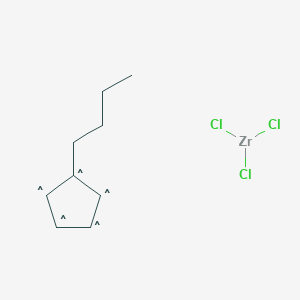
![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
